molecular formula C7H16ClNO2 B554926 Ethyl L-valinate hydrochloride CAS No. 17609-47-1

Ethyl L-valinate hydrochloride

Cat. No. B554926
CAS RN: 17609-47-1
M. Wt: 181.66 g/mol
InChI Key: PQGVTLQEKCJXKF-RGMNGODLSA-N
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Description

Ethyl L-valinate hydrochloride, also known as (L)-Ethyl 2-aMino-3-Methylbutanoate hydrochloride, is a chemical compound with the CAS number 17609-47-1 . It has a molecular weight of 181.66 .


Molecular Structure Analysis

The molecular formula of Ethyl L-valinate hydrochloride is C7H16ClNO2 . The structure includes one defined stereocentre .


Physical And Chemical Properties Analysis

Ethyl L-valinate hydrochloride is a white crystalline powder . It has a melting point of 102-105 °C . It is soluble in water and other solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Prodrug Development : A study described the synthesis of a prodrug involving a derivative of L-valine, highlighting its stability in artificial gastric acid and its cleavage by liver esterase, indicating potential applications in drug development and pharmacokinetics (Vollmann et al., 2008).

  • Inhibition of Penicillin Synthesis : Research demonstrated that certain amino acid analogs, including a derivative of L-valine, can inhibit penicillin synthesis, suggesting implications in antibiotic production and resistance studies (Demain, 1956).

  • Peptide Antibiotic Studies : Synthesis of dipeptide anhydrides, including valine derivatives, was conducted to compare them with cyclic peptide antibiotics, indicating their potential use in developing new antibiotic compounds (IzumiyaNobuo et al., 1964).

  • Amino Acid Separation Technology : A study explored the use of an anionic carrier-mediated liquid membrane system for the separation of L-valine from aqueous solutions, which could have applications in biochemical separation processes (Yi et al., 1997).

  • ACC Oxidase Inhibition : Investigations into amino acids as inhibitors of ACC oxidase highlighted that certain valine derivatives can inhibit this enzyme, which is important in plant ethylene production. This has implications for agricultural science and plant physiology (Gibson et al., 1998).

  • Synthesis of Radiolabeled Compounds : The synthesis of radiolabeled valine, a process crucial in biochemical and medical research, especially in molecular imaging and tracer studies, has been researched (Meesschaert et al., 1980).

  • Antiviral Drug Development : A technique for trapping palladium metal in the process development of L-valine derivatives for the production of antiviral drugs like Valacyclovir hydrochloride was developed, indicating its role in pharmaceutical manufacturing (Reddy et al., 2013).

  • Chiral Micellar Electrokinetic Capillary Chromatography : The use of polymerized sodium N-undecylenyl-L-valinate in chiral micellar electrokinetic capillary chromatography for the separation of various drugs demonstrates its potential in analytical chemistry and drug development (Agnew-Heard et al., 1997).

  • Analytical Method Development in Pharmaceutical Industry : The development and validation of a gas chromatography method for L-valine methyl ester hydrochloride, used in anti-hypertensive drug production, indicates its role in ensuring pharmaceutical quality and safety (Shinde et al., 2013).

Safety And Hazards

When handling Ethyl L-valinate hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Future Directions

While the specific future directions for Ethyl L-valinate hydrochloride are not mentioned in the retrieved sources, it’s worth noting that compounds in the N-acylethanolamines (NAEs) family, to which Ethyl L-valinate belongs, have various potential industrial applications . For instance, Ethyl levulinate, a compound in the same family, has been used as a diesel miscible biofuel and as a precursor to various chemicals .

properties

IUPAC Name

ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVTLQEKCJXKF-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170082
Record name Ethyl L-valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl L-valinate hydrochloride

CAS RN

17609-47-1
Record name L-Valine, ethyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17609-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-valinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-valinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JR Vaughan Jr, JA Eichler - Journal of the American Chemical …, 1953 - ACS Publications
The study of racemization by this method of synthesishas been continued. Using N-carbobenzoxyamino acid or peptide-isobutylcarbonic acid anhydrides and amino acid or peptide …
Number of citations: 77 pubs.acs.org
X Wang, J Ji, Z Liu, Y Cai, J Tang, Y Shi, C Yang… - Molecules, 2021 - mdpi.com
… Ethyl L-phenylalaninate hydrochloride, ethyl L-serinate hydrochloride, ethyl L-alaninate hydrochloride, ethyl L-valinate hydrochloride, ethyl L-leucinate hydrochloride, L-isoleucine ethyl …
Number of citations: 6 www.mdpi.com
MA Jacobson - Journal of medical virology, 1993 - Wiley Online Library
Valaciclovir (BW256U87) is an L‐valyl ester of acyclovir, which is extensively and almost completely converted to acyclovir. In healthy human volunteers, single valaciclovir doses of 100…
Number of citations: 90 onlinelibrary.wiley.com
EM Morgan, HM Lotfy, YM Fayez… - Journal of AOAC …, 2022 - academic.oup.com
… Chemically, VAL is described as 2-[(2-amino-6-oxo-1,6-dihydro-9H-purine-9-yl)methoxy]ethyl L-valinate hydrochloride (Figure 1) and is an antiviral prodrug having the structure of a …
Number of citations: 3 academic.oup.com
RV Tak, D Pal, H Gao, S Dey, AK Mitra - Journal of pharmaceutical …, 2001 - Elsevier
… Valcyclovir, 2‐[(2‐Amino‐1, 6‐dihydro‐6‐oxo‐9H‐purin‐9‐yl) methoxy]ethyl L‐valinate hydrochloride, was synthesized by Beauchamp et al. method (Figure 2). Step I: Acyclovir (2.0 g, …
Number of citations: 72 www.sciencedirect.com
ES Lee - Journal of the Korean Medical Association, 2008 - synapse.koreamed.org
… (3) Valacyclovir hydrochloride, 2-[2-amino-1,6-dihydro-6-oxo-9H-purin-9yl-methoxy]ethyl-Lvalinate hydrochloride Acyclovir의 L-valine ester체로 간과 창자에서 체내에서 acyclovir과 L-…
Number of citations: 1 synapse.koreamed.org
F Vacondio, M Bassi, C Silva, R Castelli, C Carmi… - PLoS …, 2015 - journals.plos.org
Palmitoylethanolamide (PEA) has antinflammatory and antinociceptive properties widely exploited in veterinary and human medicine, despite its poor pharmacokinetics. Looking for …
Number of citations: 25 journals.plos.org
S Zhang, X Qiu, R Wang, L Sun, Z Zhu… - Future Medicinal …, 2020 - Future Science
… Following the general procedure, employing 4a and ethyl L-valinate hydrochloride 5b as starting material, yielded compound A 2 as a white solid in 67% yield, mp: 63.1–64.9C. H-NMR (…
Number of citations: 2 www.future-science.com
P Ljungman, R De la Camara, N Milpied… - Blood, The Journal …, 2002 - ashpublications.org
… Valacyclovir (2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-ethyl L-valinate hydrochloride), the L-valyl ester oral prodrug of acyclovir, increases acyclovir bioavailability 3- to 5-…
Number of citations: 220 ashpublications.org
S Weller, MR Blum, M Doucette… - Clinical …, 1993 - Wiley Online Library
… Structure of valaciclovir, the L-valyl ester of acyclovir (2-[2-amino- 1, 6-dihydro-6-0x0-9H-purin9-yl)methoxy]ethyl-L-valinate hydrochloride). Acyclovir constitutes 69.4% of the molecular …
Number of citations: 530 ascpt.onlinelibrary.wiley.com

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